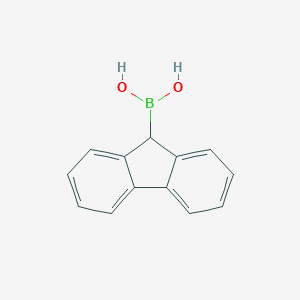![molecular formula C16H26N2O4 B026981 propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate CAS No. 102417-03-8](/img/structure/B26981.png)
propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate
Vue d'ensemble
Description
Propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate, also known as propranolol, is a beta-blocker drug that is commonly used in the treatment of hypertension, angina, and arrhythmias. It is a synthetic organic compound that is derived from propanolamine and phenol, and its chemical formula is C16H21NO2. Propranolol is a highly researched compound, and its numerous applications in scientific research have been explored over the years.
Mécanisme D'action
Propranolol works by blocking the beta-adrenergic receptors in the sympathetic nervous system, which reduces the activity of the sympathetic nervous system and leads to a decrease in heart rate and blood pressure. It also reduces the contractility of the heart, which decreases the workload of the heart and reduces oxygen demand.
Effets Biochimiques Et Physiologiques
Propranolol has a number of biochemical and physiological effects. It decreases heart rate, blood pressure, and cardiac output, and reduces the contractility of the heart. It also decreases the release of renin from the kidneys, which leads to a decrease in the production of angiotensin II and aldosterone. Propranolol also reduces the release of insulin from the pancreas, which can lead to hypoglycemia in some patients.
Avantages Et Limitations Des Expériences En Laboratoire
Propranolol has a number of advantages for use in lab experiments. It is a well-characterized drug that has been extensively studied, and its effects on the cardiovascular system are well understood. It is also relatively inexpensive and easy to obtain. However, propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate has some limitations for use in lab experiments. It can have off-target effects on other receptors, and its effects can be variable depending on the dose and route of administration.
Orientations Futures
There are many potential future directions for research on propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate. One area of interest is the use of propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate in the treatment of post-traumatic stress disorder (PTSD) and other anxiety disorders. Propranolol has been shown to reduce the emotional intensity of traumatic memories, and it may be a useful adjunct to psychotherapy in the treatment of PTSD. Another area of interest is the use of propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate in the treatment of cancer. Propranolol has been shown to inhibit the growth and metastasis of some types of cancer cells, and it may be a useful adjunct to chemotherapy in the treatment of cancer. Additionally, propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate may have applications in the treatment of other diseases, such as migraines and essential tremor.
Méthodes De Synthèse
Propranolol is synthesized through a multistep process that involves the reaction of propanolamine with phenol in the presence of an acid catalyst. The resulting intermediate is then reacted with propyl chloroformate to form the final product, propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate.
Applications De Recherche Scientifique
Propranolol has a wide range of applications in scientific research. It is commonly used as a pharmacological tool to investigate the role of beta-adrenergic receptors in various physiological processes. It is also used to study the effects of sympathetic nervous system activation on cardiovascular function, and to investigate the mechanisms underlying hypertension and other cardiovascular diseases.
Propriétés
IUPAC Name |
propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-4-9-21-16(20)18-13-5-7-15(8-6-13)22-11-14(19)10-17-12(2)3/h5-8,12,14,17,19H,4,9-11H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYRBOODNYYYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83263-77-8 (hydrochloride) | |
| Record name | BL 343 Ac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30907492 | |
| Record name | Propyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30907492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate | |
CAS RN |
102417-03-8 | |
| Record name | BL 343 Ac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl (4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30907492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



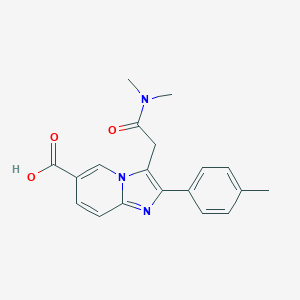
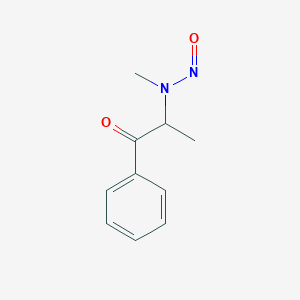

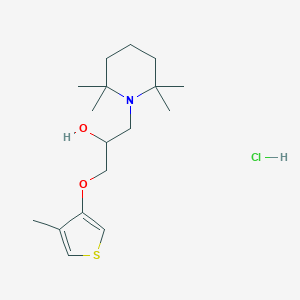
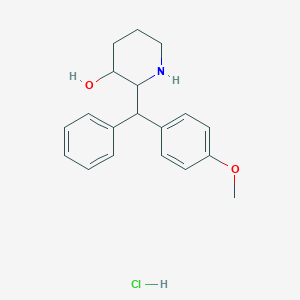

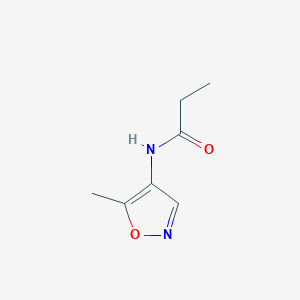

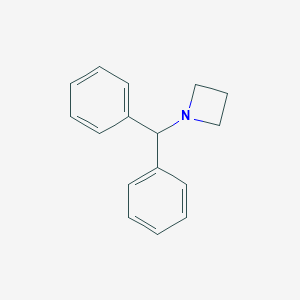

![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)
